![molecular formula C23H22ClN3O2S B2861849 N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-22-4](/img/structure/B2861849.png)
N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides . The specifics of the synthesis would depend on the exact substituents desired on the thiazole ring .Molecular Structure Analysis
The thiazole ring is planar and aromatic. It has 6 π-electrons, which fulfills Hückel’s rule for aromaticity . The electron-deficient nature of the thiazole ring can enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Thiazoles are typically colorless, aromatic liquids that have a heterocyclic structure. They are polar due to the presence of electronegative sulfur and nitrogen atoms in the ring .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions
Compounds containing the thiazole and thiazoline moieties are subjects of synthetic chemistry research, focusing on developing new synthetic pathways and understanding their chemical reactions. For instance, the study of thiadiazoles and thiadiazolines elaborates on the synthesis of various substituted derivatives, showcasing their chemical versatility and potential for generating biologically active compounds (Moss & Taylor, 1982).
Antimicrobial Properties
Some derivatives of thiazole and thiazoline have been synthesized and evaluated for their antimicrobial activities. A study on new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents found significant inhibition on bacterial and fungal growth, highlighting the antimicrobial potential of these compounds (Akbari et al., 2008).
Agricultural Applications
In the agricultural sector, thiazole derivatives have been used to develop sustained release formulations of fungicides. A study on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole demonstrated the advantages of these carrier systems in enhancing the efficacy and reducing the toxicity of fungicides (Campos et al., 2015).
Anticancer Activity
Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, indicating the potential of thiazole derivatives as anticancer agents. The structure-activity relationship studies help in understanding the critical features required for anticancer activity (Cai et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-2-6-16(7-3-14)21(28)27-23-26-20-18(10-11-19(20)30-23)22(29)25-13-12-15-4-8-17(24)9-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICCJORSLAKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

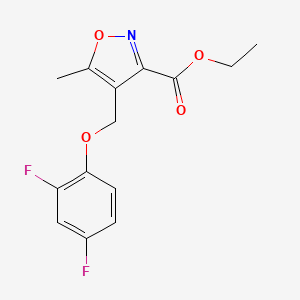
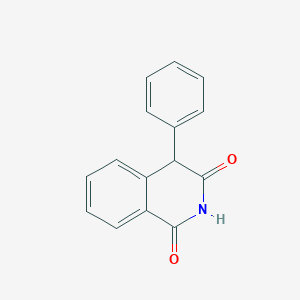
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
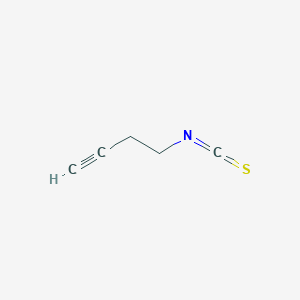
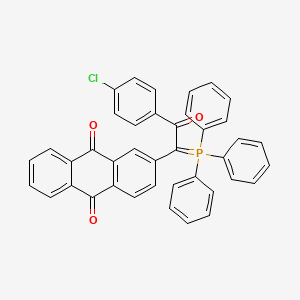
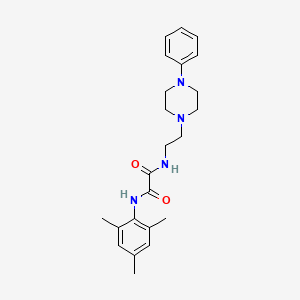
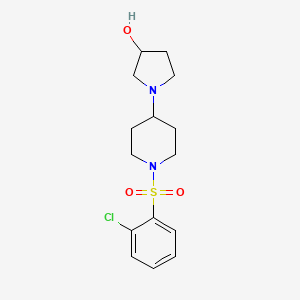
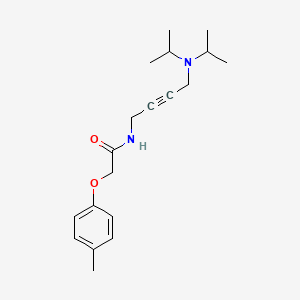
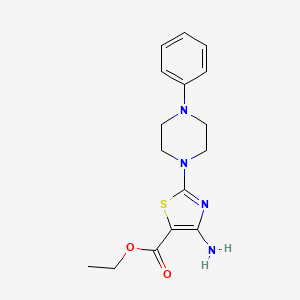
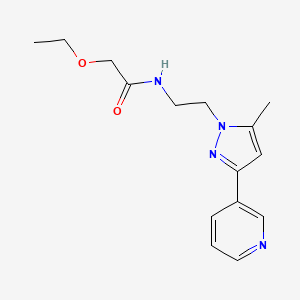
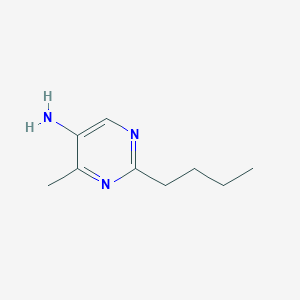
![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)
![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)